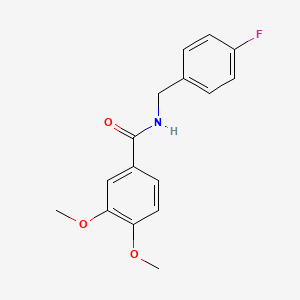

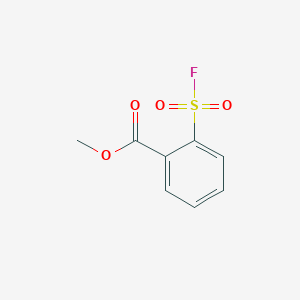

N-(4-fluorobenzyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-fluorobenzyl)-3,4-dimethoxybenzamide” is likely a synthetic organic compound. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The fluorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The compound likely has a benzene ring substituted with a fluorobenzyl group and a dimethoxybenzamide group . The presence of these functional groups could significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the amide, fluorobenzyl, and dimethoxy groups . The amide group is typically quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect the compound’s lipophilicity and polarity .Wissenschaftliche Forschungsanwendungen

Analysis of Molecular Interactions

- Long-range Through-space Couplings: The study by Rae et al. (1993) investigates the spin-spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group in 2-Fluorobenzamide and its derivatives. This research highlights the role of intramolecular hydrogen bonds in mediating these interactions, providing insights into the electronic structure and magnetic resonance properties of such compounds Rae et al., Magnetic Resonance in Chemistry, 1993.

Imaging and Receptor Binding

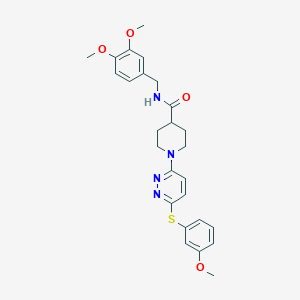

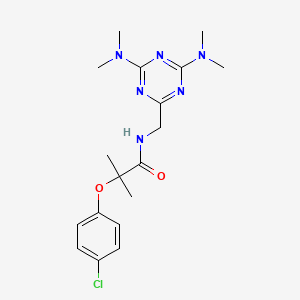

PET Imaging of Tumor Proliferation

Dehdashti et al. (2013) evaluated the use of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for PET imaging in patients with malignant neoplasms. This study demonstrates the potential of fluorinated benzamide analogs in assessing the proliferative status of solid tumors Dehdashti et al., The Journal of Nuclear Medicine, 2013.

Sigma2 Receptor Imaging

Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status of solid tumors. The research underscores the utility of these compounds, including fluorinated benzamide derivatives, in visualizing tumor pathology via sigma-2 receptor binding Tu et al., Journal of Medicinal Chemistry, 2007.

Molecular Structure and Synthesis

- Molecular Structure Analysis: Karabulut et al. (2014) provided a detailed analysis of the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through X-ray diffraction and DFT calculations. The study offers a comprehensive view of the compound's geometry and the influence of intermolecular interactions on its structure Karabulut et al., Journal of Molecular Graphics & Modelling, 2014.

Chemical Synthesis and Characterization

- Synthesis of Fluorinated Ligands: The work by Dence et al. (1997) involves the synthesis and characterization of fluorinated halobenzamides as sigma receptor ligands for PET imaging. This research contributes to the understanding of how fluorine substitution affects ligand affinity and selectivity for sigma receptors Dence et al., Nuclear Medicine and Biology, 1997.

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-14-8-5-12(9-15(14)21-2)16(19)18-10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJFQIDQLSIPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2531932.png)

![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)

![N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2531937.png)

![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)

![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)